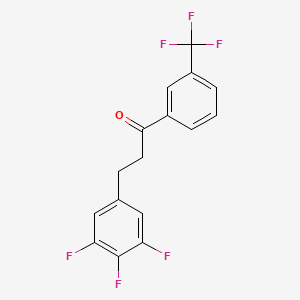
3'-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is a chemical compound characterized by the presence of trifluoromethyl and trifluorophenyl groups attached to a propiophenone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE typically involves the reaction of 3,4,5-trifluorophenylboronic acid with a suitable trifluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 3’-TRIFLUOROM
生物活性
3'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C21H12F9O, and it features multiple trifluoromethyl groups that significantly influence its chemical behavior and biological interactions.
Anticancer Properties
Research indicates that chalcones exhibit significant anticancer activities through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. A study on similar chalcone derivatives demonstrated their ability to inhibit cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 30 µM . The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy against tumors.
Antioxidant Activity
Chalcones are known for their antioxidant properties. They can scavenge free radicals, thereby protecting cells from oxidative stress. In vitro assays have shown that compounds with trifluoromethyl substitutions exhibit enhanced radical scavenging abilities compared to their non-fluorinated counterparts . This property is crucial in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
The antimicrobial potential of chalcones has been well-documented. A study highlighted that certain chalcone derivatives possess antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. The trifluoromethyl groups may contribute to enhanced interaction with microbial targets due to increased electron-withdrawing effects.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclins or cyclin-dependent kinases (CDKs), resulting in cell cycle disruption.
- Inhibition of Enzymatic Activity : Some studies suggest that chalcones can inhibit key enzymes involved in cancer progression and inflammation.
Study 1: Anticancer Efficacy
In a recent study examining the anticancer effects of various chalcone derivatives, researchers found that the introduction of trifluoromethyl groups significantly increased the cytotoxicity against breast cancer cells. The compound demonstrated an IC50 value lower than 20 µM in MCF-7 cells, indicating potent activity .
Study 2: Antimicrobial Properties
A comparative study assessed the antimicrobial efficacy of several chalcone derivatives against oral pathogens. The results indicated that compounds with trifluoromethyl substitutions showed superior inhibition zones compared to standard antibiotics. This suggests a promising application in dental therapeutics .
Data Summary Table
| Activity | IC50 Value (µM) | Target Cells/Pathogens |
|---|---|---|
| Anticancer | <20 | MCF-7 (Breast Cancer) |
| Antioxidant | Varies | DPPH Scavenging Assay |
| Antimicrobial | Varies | Staphylococcus aureus, E. coli |
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O/c17-12-6-9(7-13(18)15(12)19)4-5-14(23)10-2-1-3-11(8-10)16(20,21)22/h1-3,6-8H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFXBLXXAGWBPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645023 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-33-1 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














